6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using high-throughput techniques and automated systems.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Industry: The compound is explored for its potential use in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects . The compound’s ability to form hydrogen bonds and its specific three-dimensional structure allow it to interact effectively with various biological targets.
Comparison with Similar Compounds
Similar compounds to 6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as:
- 1,2,4-triazolo[3,4-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the arrangement of their rings and substituents, leading to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C17H21N5O4S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[(2-methoxyphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O4S2/c1-25-13-7-3-4-8-14(13)26-11-15-20-22-16(18-19-17(22)27-15)12-6-5-9-21(10-12)28(2,23)24/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
InChI Key |
GYTBEPVLSHJVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
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